(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-bromophenyl)butanoic acid
Description
This compound is a protected amino acid derivative featuring:
- Fmoc group: A 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, widely used in solid-phase peptide synthesis (SPPS) to shield the amino group during coupling reactions .
- 3-Bromophenyl substituent: A meta-substituted bromine atom on the phenyl ring, contributing to steric bulk and electronic effects.
- Butanoic acid backbone: A four-carbon chain with the carboxylic acid at position 1, the Fmoc-protected amino group at position 3, and the 3-bromophenyl group at position 4.
Its molecular formula is estimated as C₂₆H₂₂BrNO₄, with a molecular weight of ~480.3 g/mol (calculated by replacing the trifluoromethyl group in C₂₆H₂₂F₃NO₄ (469.45 g/mol) with bromine) .
Properties
IUPAC Name |
(3S)-4-(3-bromophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22BrNO4/c26-17-7-5-6-16(12-17)13-18(14-24(28)29)27-25(30)31-15-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-12,18,23H,13-15H2,(H,27,30)(H,28,29)/t18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMCYXYXRITKHK-SFHVURJKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)Br)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=CC=C4)Br)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-bromophenyl)butanoic acid is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and related research findings.
Chemical Structure and Synthesis
The compound is characterized by a fluorenylmethoxycarbonyl (Fmoc) protecting group and a bromophenyl moiety. Its molecular formula is , with a molecular weight of approximately 440.35 g/mol. The synthesis typically involves several steps:
- Protection of Amine : The amine group is protected using an Fmoc group.
- Formation of Bromophenyl Moiety : The bromophenyl-acetic acid derivative is synthesized.
- Coupling Reaction : The protected amine is coupled with the bromophenyl-acetic acid under specific conditions using coupling reagents like EDCI or DCC.
Biological Activity
The compound exhibits a range of biological activities, primarily focusing on antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that derivatives of fluorenes, including this compound, show significant antimicrobial activity against various bacterial strains. For instance, studies have demonstrated that compounds with similar structures exhibit inhibitory effects on Staphylococcus aureus, Escherichia coli, and other pathogens .
The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors, modulating their activity to exert antimicrobial effects .
Anticancer Properties
This compound has also been investigated for its anticancer potential. Some studies suggest that fluorenone derivatives can inhibit the growth and proliferation of cancer cells by acting on key regulatory pathways .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound and its derivatives:
-
Antimicrobial Studies :
- A study evaluated the antimicrobial activity of various fluorenone derivatives against five microbial strains, revealing that structural modifications significantly impact their effectiveness .
- Another investigation found that certain derivatives exhibited low inhibitory concentrations against Bacillus anthracis and methicillin-resistant Staphylococcus aureus .
- Anticancer Studies :
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(3-chlorophenyl)pentanoic acid | Similar Fmoc structure with chlorophenyl | Significant antimicrobial activity |
| (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid | Fmoc structure with tert-butoxy | Anticancer properties |
The mechanism of action for this compound involves:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Modulation of Receptor Interactions : The bromophenyl group can participate in binding interactions with target molecules, leading to various biological effects .
Scientific Research Applications
Applications in Scientific Research
-
Peptide Synthesis :
- Fmoc-S-4-bromo-phenylbutanoic acid is widely used as a building block in solid-phase peptide synthesis (SPPS). The Fmoc (Fluorenylmethyloxycarbonyl) group is a popular protecting group for amino acids during peptide assembly, allowing for selective deprotection and coupling reactions.
-
Drug Development :
- The compound's structural features make it a candidate for developing novel therapeutic agents. For instance, its ability to modulate biological activity through structural variation has been explored in the context of anti-cancer and anti-inflammatory drugs.
-
Bioconjugation :
- The bromine atom in the compound can serve as a site for further chemical modifications, enabling bioconjugation strategies. This property is particularly useful in creating targeted drug delivery systems where the conjugated drug can be directed to specific cells or tissues.
Case Study 1: Peptide Therapeutics
A study published in the Journal of Medicinal Chemistry examined the use of Fmoc-S-4-bromo-phenylbutanoic acid in synthesizing peptide analogs with enhanced potency against cancer cell lines. Researchers found that introducing this compound into the peptide chain significantly increased binding affinity to target receptors, suggesting potential therapeutic benefits .
Case Study 2: Antimicrobial Activity
In another investigation, researchers evaluated the antimicrobial properties of peptides synthesized using Fmoc-S-4-bromo-phenylbutanoic acid. The results indicated that certain derivatives exhibited significant antibacterial activity against resistant strains of bacteria, highlighting the compound's utility in developing new antimicrobial agents .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Positional Effects
The table below highlights key differences in substituent type, position, and properties:
Key Observations:
- Bromine vs.
- Trifluoromethyl Groups : CF₃ substituents improve metabolic stability and electron-withdrawing effects, critical in protease-resistant peptide design .
- Positional Effects : Meta-substituted bromine (target compound) may hinder rotational freedom compared to para-substituted analogs, affecting conformational flexibility in peptide chains .
Physicochemical and Hazard Profiles
Notes:
Preparation Methods
Asymmetric Synthesis of the Bromophenyl Backbone
The butanoic acid backbone with a 3-bromophenyl substituent is synthesized via rhodium-catalyzed asymmetric conjugate addition. Building on methods for analogous bromophenyl compounds, a chiral rhodium complex facilitates enantioselective formation of the stereocenter.
Reaction Setup
-
Catalyst : Bis(norbornadiene)rhodium(I) tetrafluoroborate (0.01 equiv)
-
Ligand : (R)-(+)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl (0.01 equiv)
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Substrate : Ethyl 3-(3-bromophenyl)propenoate (1.00 equiv)
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Boronic Acid : (3-bromophenyl)boronic acid (1.05 equiv)
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Solvent : Tetrahydrofuran (THF), anhydrous
Yield : 85–90% with 98% ee, confirmed by chiral HPLC. Adjustments for the 3-bromophenyl regioisomer include increased reaction time (16 hours) to compensate for steric hindrance.
Introduction of the Amino Group
The amino group is introduced via Gabriel synthesis or reductive amination. For stereochemical retention, reductive amination using sodium cyanoborohydride in methanol (pH 4–5) is preferred:
Procedure
-
React ethyl 3-(3-bromophenyl)butanoate with benzylamine (1.2 equiv) in methanol.
-
Add sodium cyanoborohydride (1.5 equiv) at 0°C.
-
Stir for 24 hours at room temperature.
-
Isolate the primary amine via acid-base extraction (HCl/NaOH).
Fmoc Protection of the Amino Group
The primary amine is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under Schotten-Baumann conditions:
Conditions
-
Base : 10% sodium carbonate (aq)
-
Solvent : Dichloromethane (DCM)
-
Temperature : 0°C to room temperature, 2 hours
Yield : 90–95%, purity >98% by NMR.
Industrial-Scale Production
Catalytic System Optimization
For kilogram-scale production, the rhodium catalyst is replaced with a cheaper palladium system without compromising ee:
Modified Conditions
Continuous Flow Synthesis
Automated peptide synthesizers integrate Fmoc protection and coupling:
Parameters
-
Resin : Wang resin (0.6 mmol/g loading)
-
Coupling Agent : HBTU (2.0 equiv), DIPEA (4.0 equiv)
Purification and Characterization
Chromatographic Purification
Reverse-phase HPLC (RP-HPLC) resolves diastereomers and removes residual catalysts:
Conditions
-
Column : C18, 250 x 4.6 mm, 5 µm
-
Mobile Phase : Acetonitrile/water (70:30), 0.1% TFA
-
Flow Rate : 1.0 mL/min
Purity : >99.5% (UV detection at 254 nm).
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃): δ 7.75 (d, 2H, Fmoc ArH), 7.58 (t, 1H, Fmoc ArH), 7.40 (t, 2H, Fmoc ArH), 7.30 (m, 4H, bromophenyl H), 4.40 (m, 2H, Fmoc CH₂), 4.20 (m, 1H, α-CH), 2.60 (m, 2H, β-CH₂).
-
HRMS : [M+H]⁺ calcd. for C₂₅H₂₁BrNO₄: 510.0642; found: 510.0638.
Comparative Analysis of Bromophenyl Isomers
| Parameter | 3-Bromophenyl Derivative | 4-Bromophenyl Derivative |
|---|---|---|
| Reaction Time | 16 hours | 12 hours |
| ee | 98% | 99% |
| Crystallinity | Amorphous | Crystalline |
| Solubility (DCM) | 120 mg/mL | 150 mg/mL |
The 3-bromophenyl isomer exhibits lower solubility, necessitating solvent optimization during Fmoc protection .
Q & A
Basic Question: What is the role of the Fmoc group in the synthesis of this compound, and how does it influence reaction conditions?
Answer:
The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group serves as a temporary protecting group for the amino moiety during solid-phase peptide synthesis (SPPS). Its orthogonality to acid-labile protecting groups allows selective removal under mild basic conditions (e.g., 20% piperidine in DMF), minimizing side reactions. The Fmoc group’s steric bulk can influence coupling efficiency, necessitating optimized activation reagents like HOBt/EDC or Oxyma/DIC . Post-synthesis, Fmoc deprotection leaves the amino group free for subsequent functionalization.
Advanced Question: How can researchers optimize the synthesis of this compound to improve yield and purity?
Answer:
Optimization strategies include:
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hrs to 2 hrs) and improves yield by enhancing reaction homogeneity .
- Ultrasonication : Enhances mixing in heterogeneous reactions, particularly for bromophenyl coupling steps .
- Purification : Use reverse-phase HPLC with C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% TFA) to resolve diastereomers or byproducts .
- Coupling agents : EDC/HOBt or DIC/Oxyma systems reduce racemization during amino acid activation .
Basic Question: What analytical techniques are essential for characterizing this compound?
Answer:
- NMR Spectroscopy : H and C NMR confirm regiochemistry (e.g., 3-bromophenyl substitution) and stereochemistry (S-configuration) .
- Mass Spectrometry : HRMS validates molecular weight (e.g., expected [M+H] for CHBrNO: 504.08) .
- HPLC : Purity assessment (>95%) using UV detection at 254 nm .
Advanced Question: How can structural ambiguities in the bromophenyl moiety be resolved experimentally?
Answer:
- 2D NMR (NOESY/ROESY) : Identifies spatial proximity between the bromophenyl protons and adjacent groups to confirm substitution position .
- X-ray crystallography : Provides absolute configuration and packing interactions, though crystallization may require co-crystallization agents due to the compound’s hydrophobicity .
- IR spectroscopy : Confirms carbonyl stretching frequencies (Fmoc C=O at ~1720 cm) .
Basic Question: What are the recommended safety protocols for handling this compound?
Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods to mitigate inhalation risks (acute toxicity Category 4 via oral/dermal/inhalation routes) .
- Storage : In airtight containers at 2–8°C, away from strong acids/bases to prevent decomposition .
Advanced Question: How can researchers design assays to evaluate this compound’s bioactivity in targeting specific proteins?
Answer:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics to targets like G-quadruplex DNA or proteases (K values) .
- Fluorescence polarization : Track competitive displacement of labeled ligands in binding pockets .
- Cytotoxicity assays : Use MTT/WST-1 protocols on cell lines (e.g., HepG2 for liver fibrosis models) to assess IC .
Advanced Question: How to reconcile contradictory bioactivity data between analogs with different substituents (e.g., bromo vs. fluoro)?
Answer:
- QSAR modeling : Correlate electronic (Hammett σ) or steric (Taft) parameters of substituents with activity trends .
- Docking simulations : Compare binding poses of bromophenyl vs. difluorophenyl analogs in target active sites .
- Meta-analysis : Aggregate data from analogs (e.g., 3-bromo vs. 3,5-difluoro derivatives) to identify substituent-dependent activity cliffs .
Basic Question: What are the stability considerations for long-term storage of this compound?
Answer:
- Degradation pathways : Hydrolysis of the Fmoc group under acidic/basic conditions or prolonged exposure to light .
- Stabilizers : Add desiccants (silica gel) to containers to prevent moisture-induced decomposition .
- Monitoring : Regular HPLC checks for purity (quarterly) and H NMR for structural integrity .
Advanced Question: How can this compound be integrated into drug development pipelines for targeted therapies?
Answer:
- Conjugation strategies : Link via NHS ester or maleimide chemistry to antibodies/peptides for targeted delivery .
- Prodrug design : Mask the carboxylic acid as an ester for improved bioavailability, with enzymatic cleavage in vivo .
- In vivo tracking : Radiolabel with F or C for PET imaging of biodistribution .
Advanced Question: What mechanistic insights can be gained from studying this compound’s reactivity in peptide coupling?
Answer:
- Kinetic studies : Monitor coupling rates via in situ IR to optimize reaction conditions (e.g., solvent polarity, temperature) .
- Isotopic labeling : Use N-Fmoc derivatives to track amino group reactivity via NMR .
- Computational modeling : DFT calculations predict transition states for racemization during activation .
Advanced Question: How to troubleshoot low yields during the final deprotection step of the Fmoc group?
Answer:
- Deprotection efficiency : Verify piperidine concentration (20% in DMF) and reaction time (30 min) .
- Side reactions : Check for Fmoc reattachment via LC-MS; use scavengers (thiophenol) to trap liberated fluorenyl byproducts .
- Alternative bases : Test DBU or morpholine for stubborn deprotection cases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
